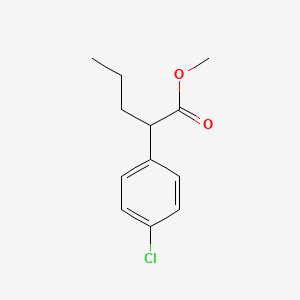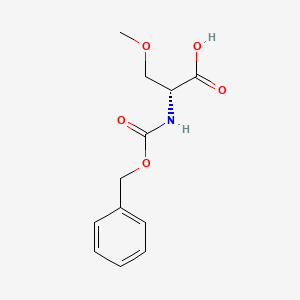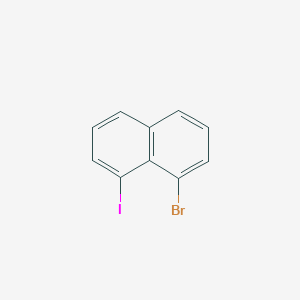![molecular formula C8H5BrO4 B1280131 5-Bromobenzo[1,3]dioxole-4-carboxylic acid CAS No. 72744-56-0](/img/structure/B1280131.png)
5-Bromobenzo[1,3]dioxole-4-carboxylic acid
Descripción general
Descripción
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrO4 and its molecular weight is 245.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is utilized in the synthesis of various novel compounds. It has been used in the preparation of derivatives like 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, contributing to the generation of a diverse compound library with potential drug-like properties (Robins, Fettinger, Tinti, & Kurth, 2007).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for potential applications as anti-inflammatory and cytotoxic agents. For instance, 2-Halogenatedphenyl benzoxazole-5-carboxylic acids, including bromo derivatives, have been evaluated for these activities, demonstrating significant results in molecular docking studies (Thakral et al., 2022).
Exploration of Chemical Properties
The compound's role in exploring chemical properties and reactions is notable. For example, studies have focused on understanding the regioflexible substitution of similar compounds like 1,3-difluorobenzene, showing the versatile applications of halogenated benzoic acids in organometallic methods (Schlosser & Heiss, 2003).
Development of Polymeric Materials
This compound derivatives have been utilized in the development of thermotropic polyesters. These polyesters, derived from similar carboxylic acids, have been characterized for their potential in various applications, indicating the versatility of such compounds in material science (Kricheldorf & Thomsen, 1992).
Investigating Molecular Interactions
Studies have also delved into understanding the molecular interactions in compounds like 4-bromo-3,5-di(methoxy)benzoic acid, a derivative of this compound. This research contributes to a deeper understanding of intermolecular forces such as halogen bonding, critical in the design of new materials and drugs (Raffo et al., 2016).
Análisis Bioquímico
Biochemical Properties
5-Bromobenzo[1,3]dioxole-4-carboxylic acid plays a significant role in biochemical reactions due to its functional groups. The carboxylic acid group allows it to participate in acid-base reactions, forming salts with bases . Additionally, the bromine atom and the dioxole ring structure enable it to engage in nucleophilic aromatic substitution reactions
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively studied. Due to its chemical structure, it is likely to influence cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine atom and the dioxole ring may affect the compound’s ability to interact with cellular receptors and enzymes, potentially altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the bromine atom may participate in halogen bonding These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively researched. It is important to consider potential threshold effects and toxic or adverse effects at high doses. Detailed studies are required to determine safe and effective dosage ranges for this compound in animal models .
Metabolic Pathways
This compound is likely involved in metabolic pathways that include acid-base reactions and nucleophilic aromatic substitution
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that this compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes
Subcellular Localization
It is possible that targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell . Detailed studies are required to elucidate its subcellular distribution and functional implications.
Propiedades
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXEXSQANVCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500989 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-56-0 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[1,3]dioxole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



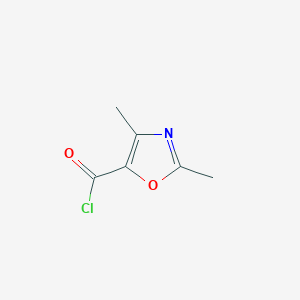

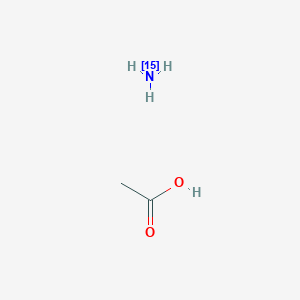
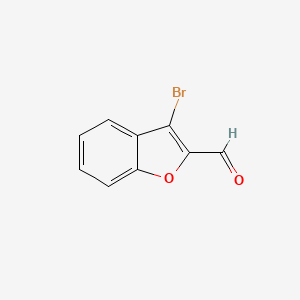
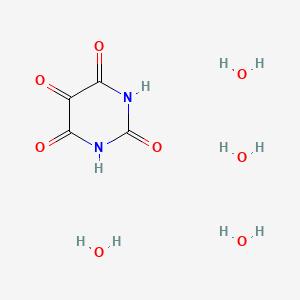
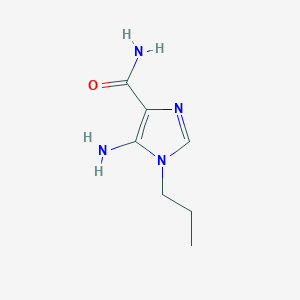

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
